2-(2,4-dichlorophenoxy)-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
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Description
2-(2,4-dichlorophenoxy)-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a useful research compound. Its molecular formula is C18H20Cl2N4O3S and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0633171 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as herbicides, suggesting that their targets are likely to be specific enzymes or proteins in plants that are essential for growth .
Mode of Action
It can be inferred that, like other herbicides, it likely interferes with a specific biochemical process in plants, leading to their inability to grow or survive .
Biochemical Pathways
It is known that herbicides often affect pathways related to plant growth and development .
Pharmacokinetics
It is known that similar compounds are often designed to be absorbed by plants and distributed throughout their tissues . The compound is likely metabolized by the plant’s biochemical processes and eventually excreted .
Result of Action
It can be inferred that the compound likely leads to the death of the plant cells, resulting in the overall death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, and rainfall can affect the absorption and effectiveness of the compound . Furthermore, the compound’s volatility and leaching risks can be reduced by nanocarrier-based formulations .
Biochemical Analysis
Biochemical Properties
It is known that it is highly soluble in water . It is non-persistent in soil but may persist in aquatic systems under certain conditions . It is moderately toxic to mammals but should not bioaccumulate .
Cellular Effects
It is known that it can cause uncontrollable growth in broadleaf weeds . This suggests that it may have significant effects on cell division and growth.
Molecular Mechanism
It is known that it is a systemic herbicide, suggesting that it is absorbed and transported throughout the plant to exert its effects .
Temporal Effects in Laboratory Settings
It is known that it is non-persistent in soil , suggesting that its effects may diminish over time in this environment.
Dosage Effects in Animal Models
It is known that it is moderately toxic to mammals , suggesting that high doses may have adverse effects.
Metabolic Pathways
It is known that it is a systemic herbicide , suggesting that it is metabolized and transported throughout the plant.
Transport and Distribution
It is known that it is a systemic herbicide , suggesting that it is absorbed and transported throughout the plant.
Subcellular Localization
As a systemic herbicide , it is likely to be found throughout the cell.
Properties
IUPAC Name |
2-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c1-2-5-21-16(25)7-24-18(12-9-28-10-14(12)23-24)22-17(26)8-27-15-4-3-11(19)6-13(15)20/h3-4,6H,2,5,7-10H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDXFNQLKJISGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.